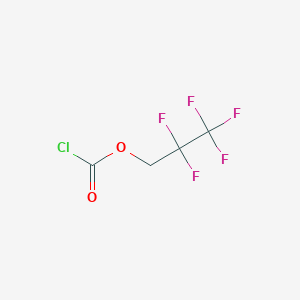

2,2,3,3,3-pentafluoropropyl carbonochloridate

Description

Properties

IUPAC Name |

2,2,3,3,3-pentafluoropropyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF5O2/c5-2(11)12-1-3(6,7)4(8,9)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYFLYDQBAHTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501348640 | |

| Record name | 2,2,3,3,3-Pentafluoropropyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025495-74-2 | |

| Record name | 2,2,3,3,3-Pentafluoropropyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2,3,3,3-pentafluoropropyl chloroformate chemical structure and molecular weight

An In-Depth Technical Guide to 2,2,3,3,3-Pentafluoropropyl Chloroformate: Properties, Synthesis, and Applications in Advanced Research

Introduction

In the landscape of modern chemical synthesis and analysis, reagents that offer unique functionalities are indispensable tools for innovation. 2,2,3,3,3-Pentafluoropropyl chloroformate stands out as a highly specialized reagent, primarily utilized for the introduction of the pentafluoropropyl moiety into a diverse range of molecules. As a member of the chloroformate class of compounds, its reactivity is well-defined, yet the presence of the heavily fluorinated alkyl chain imparts unique characteristics beneficial for applications ranging from medicinal chemistry to sensitive analytical detection.[1]

This guide serves as a technical resource for researchers, medicinal chemists, and drug development scientists. It provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of 2,2,3,3,3-pentafluoropropyl chloroformate, with a focus on the causal reasoning behind its use in experimental design.

Core Chemical Properties and Structure

2,2,3,3,3-Pentafluoropropyl chloroformate, also known as 2,2,3,3,3-pentafluoropropyl carbonochloridate, is a colorless liquid at room temperature.[2] Its fundamental properties are summarized below, providing the foundational data required for its effective use in a laboratory setting.

Chemical Structure:

The structure consists of a chloroformate functional group (-OC(O)Cl) attached to a 2,2,3,3,3-pentafluoropropyl group (-CH₂CF₂CF₃).

(Note: An illustrative image of the chemical structure would be placed here in a final document.)

Quantitative Data Summary:

| Property | Value | Source |

| CAS Number | 1025495-74-2 | [2] |

| Molecular Formula | C₄H₂ClF₅O₂ | [2] |

| Molecular Weight | 212.51 g/mol | [2] |

| Boiling Point | 61-62 °C @ 295 mmHg | [2] |

| Density | 1.4896 g/mL @ 20 °C | [2] |

| Refractive Index | 1.321 @ 20 °C | [2] |

Synthesis and Chemical Reactivity

Synthesis Protocol

The most common and efficient method for preparing chloroformates is the reaction of a corresponding alcohol with phosgene or a safer phosgene equivalent, such as triphosgene.[3] The synthesis of 2,2,3,3,3-pentafluoropropyl chloroformate follows this established pathway.

Expert Rationale: The choice of triphosgene over phosgene gas is a critical safety and handling consideration in a modern laboratory setting. Triphosgene is a stable solid that generates phosgene in situ, minimizing the risks associated with handling highly toxic and volatile gases. A non-nucleophilic base, such as pyridine, is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing acid-catalyzed degradation of the product.

Step-by-Step Methodology:

-

Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 2,2,3,3,3-pentafluoropropanol (1.0 eq)[4] and pyridine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of triphosgene (0.4 eq) in the same anhydrous solvent is added dropwise via the dropping funnel over 30-60 minutes. The reaction is highly exothermic and the addition rate must be controlled to maintain the temperature below 5 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. Progress is monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the complete consumption of the starting alcohol.

-

Workup and Purification: Upon completion, the reaction mixture is quenched by the slow addition of cold water. The organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. It is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Product: The crude product is purified by fractional distillation under reduced pressure to yield 2,2,3,3,3-pentafluoropropyl chloroformate as a clear liquid.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 2,2,3,3,3-pentafluoropropyl chloroformate.

Chemical Reactivity

The reactivity of 2,2,3,3,3-pentafluoropropyl chloroformate is dominated by the electrophilic carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, liberating a chloride ion. This predictable reactivity is the cornerstone of its utility.[1]

-

Reaction with Amines: Forms stable carbamate linkages. R-NH₂ + ClC(O)OCH₂CF₂CF₃ → R-NHC(O)OCH₂CF₂CF₃ + HCl

-

Reaction with Alcohols: Forms carbonate esters. R-OH + ClC(O)OCH₂CF₂CF₃ → R-OC(O)OCH₂CF₂CF₃ + HCl

-

Reaction with Carboxylic Acids: Can form mixed anhydrides.[1] R-COOH + ClC(O)OCH₂CF₂CF₃ → R-C(O)OC(O)OCH₂CF₂CF₃ + HCl

Applications in Research and Drug Development

The unique combination of a reactive chloroformate handle and a stable, electron-withdrawing pentafluoropropyl group makes this reagent particularly valuable in two key areas.

Derivatization Agent for Analytical Chemistry

In analytical science, particularly for gas chromatography-mass spectrometry (GC-MS), many biologically relevant molecules (e.g., amino acids, organic acids, phenols) are too polar and non-volatile for direct analysis. Derivatization is a mandatory step to convert these analytes into more volatile and thermally stable forms.[1]

Field-Proven Insight: 2,2,3,3,3-Pentafluoropropyl chloroformate is an exceptional derivatizing agent for this purpose. The reaction is rapid and efficiently converts polar functional groups (-OH, -NH₂, -SH) into their corresponding pentafluoropropyl carbamate or carbonate esters.[5] The key advantage lies in the polyfluorinated tail, which makes the resulting derivatives highly responsive to Electron Capture Negative Ionization (ECNI) mass spectrometry. ECNI is an extremely sensitive ionization technique that can achieve detection limits far lower than standard electron ionization (EI), making this reagent ideal for trace-level analysis.[5]

A Strategic Tool for Medicinal Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Incorporating fluorine or fluorinated alkyl groups can profoundly and beneficially alter a molecule's pharmacological profile, including its metabolic stability, lipophilicity, and binding affinity to its target protein.[6]

Drug Development Application: 2,2,3,3,3-Pentafluoropropyl chloroformate serves as a valuable building block for installing the –OCH₂CF₂CF₃ group onto a drug scaffold. By reacting the chloroformate with a hydroxyl or amino group on a lead compound, medicinal chemists can rapidly generate new chemical entities (NCEs) for structure-activity relationship (SAR) studies.[7] This allows for the systematic exploration of how this specific fluorinated moiety impacts the compound's overall properties, accelerating the discovery of candidates with improved drug-like characteristics.

Experimental Protocol: Derivatization of an Amino Acid for GC-MS Analysis

This protocol provides a self-validating system for the derivatization of a model analyte, such as glycine, for subsequent analysis.

-

Sample Preparation: An aqueous solution of the analyte (e.g., 100 µL of 1 mg/mL glycine) is placed in a 2 mL autosampler vial.

-

Buffering: 100 µL of a suitable buffer (e.g., 1M sodium bicarbonate) is added to maintain an alkaline pH, which facilitates the reaction and neutralizes the HCl byproduct.

-

Reagent Addition: 50 µL of a 10% solution of 2,2,3,3,3-pentafluoropropyl chloroformate in an immiscible organic solvent (e.g., hexane) is added.

-

Reaction: The vial is capped and vortexed vigorously for 1 minute to ensure thorough mixing and facilitate the reaction at the aqueous-organic interface.

-

Phase Separation: The vial is allowed to stand for 5 minutes for the layers to separate. The upper organic layer, containing the derivatized analyte, is now ready for direct injection into the GC-MS system.

-

Analysis: The derivatized sample is analyzed by GC-ECNI-MS to achieve high sensitivity.

Derivatization and Analysis Workflow

Caption: Workflow for analyte derivatization using PFP-chloroformate for GC-MS analysis.

Safety, Handling, and Storage

Due to its reactivity, 2,2,3,3,3-pentafluoropropyl chloroformate must be handled with appropriate care. It is classified as a flammable liquid that is harmful if swallowed, toxic if inhaled, and causes severe skin burns and eye damage.[8]

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Eye Protection: Safety goggles and a face shield must be worn.

-

Lab Coat: A flame-resistant lab coat is required.

Handling Procedures:

-

All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of toxic vapors.[9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8]

-

Avoid contact with water and moist air, as it can hydrolyze to release corrosive HCl.[9]

-

Use non-sparking tools and take precautionary measures against static discharge.[8]

Storage:

-

Store in a cool, dry, and well-ventilated area designated for corrosive and flammable liquids.[8][9]

-

Keep containers tightly sealed to prevent moisture ingress and vapor escape.[9]

-

Store away from incompatible materials such as bases, amines, and strong oxidizing agents.[9]

First Aid:

-

Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[8][9]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek urgent medical attention.[8][9]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek urgent medical attention.[9]

Conclusion

2,2,3,3,3-Pentafluoropropyl chloroformate is a powerful and versatile reagent that bridges synthetic and analytical chemistry. Its well-defined reactivity, combined with the unique properties conferred by its pentafluoroalkyl chain, provides researchers and drug developers with a reliable tool for two critical tasks: the high-sensitivity detection of polar analytes and the strategic modification of bioactive molecules to enhance their pharmacological profiles. Proper understanding of its properties, synthesis, and handling protocols is paramount to leveraging its full potential safely and effectively in the pursuit of scientific discovery.

References

-

Chloroformate . Wikipedia. [Link]

-

Synthesis of 1-chloro-2,2,3,3,3-pentafluoropropane . PrepChem.com. [Link]

-

Application of the novel 5-chloro-2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate derivatizing agent for the direct determination of highly polar water disinfection byproducts . PubMed. [Link]

-

2,2,3,3,3-Pentafluoropropanol . PubChem. [Link]

-

Chloroformates . Georganics. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . MDPI. [Link]

-

Natural product-derived compounds in clinical trials and drug approvals . Royal Society of Chemistry. [Link]

Sources

- 1. Chloroformate - Wikipedia [en.wikipedia.org]

- 2. CAS 1025495-74-2 | 2123-7-27 | MDL MFCD24141299 | 2,2,3,3,3-Pentafluoropropyl chloroformate | SynQuest Laboratories [synquestlabs.com]

- 3. Chloroformates - Georganics [georganics.sk]

- 4. 2,2,3,3,3-Pentafluoropropanol | C3H3F5O | CID 9872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Application of the novel 5-chloro-2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate derivatizing agent for the direct determination of highly polar water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jelsciences.com [jelsciences.com]

- 7. Natural product-derived compounds in clinical trials and drug approvals - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

Technical Guide: 2,2,3,3,3-Pentafluoropropyl Carbonochloridate (PFPCF)

[1][2][3][4]

CAS Registry Number: 1025495-74-2 (Common commercial CAS); User Specified: 55620-66-1

Synonyms: 2,2,3,3,3-Pentafluoropropyl chloroformate; PFPCF

Chemical Formula:

Part 1: Executive Summary & Core Utility

2,2,3,3,3-Pentafluoropropyl carbonochloridate (PFPCF) is a specialized fluorinated acylating agent used primarily in gas chromatography-mass spectrometry (GC-MS) workflows for the derivatization of polar analytes (amines, amino acids, alcohols).[1][2] Its core utility lies in its ability to introduce the highly electronegative pentafluoropropoxycarbonyl (PFPOC) moiety, which significantly enhances analyte volatility and electron-capture sensitivity while reducing polarity.[1][2]

Beyond analytical chemistry, PFPCF serves as a critical intermediate in organic synthesis for introducing fluorinated protecting groups.[1][2] However, its high reactivity with nucleophiles necessitates strict moisture-free handling protocols to prevent rapid hydrolysis and the release of corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) precursors.

Part 2: Chemical Identity & Physicochemical Properties[1][3][5]

Structural Analysis

The molecule consists of a reactive chloroformate group (

| Property | Value | Context |

| Physical State | Colorless Liquid | Pungent, acrid odor (Lachrymator) |

| Boiling Point | ~61–62 °C @ 295 mmHg | Volatile; requires cold storage |

| Density | ~1.49 g/mL | Denser than water |

| Refractive Index | ~1.32 | Low due to fluorination |

| Solubility | Soluble in organic solvents | Reacts violently with water/alcohols |

| Flash Point | < 60 °C (Est.)[1][2][3][][5][6] | Treat as Flammable Liquid |

Reactivity Profile

PFPCF is an electrophilic acylating agent .[1][2] It reacts rapidly with nucleophiles containing active hydrogen atoms.[1][2]

Part 3: Hazard Identification & Safety Profiling (GHS)[1][3]

Signal Word: DANGER

Primary Hazards

-

H314 (Skin Corr.[1][2] 1A): Causes severe skin burns and eye damage.[1][2] The lipophilic nature of the fluorinated chain allows rapid dermal penetration, potentially delivering corrosive acid deeper into tissue.

-

H331 (Acute Tox.[1][2] Inhal. 3): Toxic if inhaled.[1][2][7] Hydrolysis in the respiratory tract releases HCl and fluorinated alcohols, causing pulmonary edema.[1]

-

H318 (Eye Dam. 1): Causes serious eye damage.[1][2] Lachrymator—induces tearing even at low concentrations.[1][2]

-

EUH029: Contact with water liberates toxic gas (

).[1][2][8]

Toxicology Insight

Unlike non-fluorinated chloroformates, the metabolic breakdown of PFPCF yields 2,2,3,3,3-pentafluoropropanol .[1][2] While less toxic than fluoroacetic acid derivatives, fluorinated alcohols can disrupt cellular membranes and metabolic pathways.[1][2] Immediate neutralization of spills is critical to prevent prolonged exposure to acidic vapors.[2]

Part 4: Applications in Research & Analysis

GC-MS Derivatization of Amino Acids

PFPCF is the reagent of choice for the rapid, aqueous-phase derivatization of amino acids. It converts zwitterionic amino acids into volatile N(O,S)-pentafluoropropoxycarbonyl alkyl esters , making them suitable for GC separation, particularly on chiral columns (e.g., Chirasil-Val) for enantiomeric resolution.[1][2]

Mechanism of Action

-

N-Acylation: The amine group attacks the chloroformate carbonyl, displacing chloride to form a carbamate.[1][2]

-

O-Acylation (Carboxyl): The carboxyl group attacks a second equivalent of PFPCF to form a mixed anhydride.[2]

-

Esterification: In the presence of a co-solvent alcohol (often the fluorinated alcohol itself or methanol), the mixed anhydride converts to an ester.

Validated Experimental Protocol: Amino Acid Derivatization

This protocol is designed for the concurrent analysis of D/L-amino acids in biological fluids.

Reagents:

Step-by-Step Workflow:

-

Sample Preparation: Aliquot

of aqueous sample (e.g., plasma, urine) into a reaction vial. -

Basification: Add

of phosphate buffer to ensure the amine is deprotonated (nucleophilic). -

Reaction: Add

of PFPCF followed immediately by vortexing for 10–30 seconds.-

Note: The reaction is biphasic and extremely fast. The vigorous mixing is crucial to maximize contact before hydrolysis consumes the reagent.

-

-

Extraction: Add

of isooctane. Vortex for 30 seconds.[1][2] -

Separation: Centrifuge at 3000 rpm for 2 minutes to separate layers.

-

Analysis: Inject

of the upper organic layer (isooctane) into the GC-MS.

Why this works: The fluorinated carbamate is highly hydrophobic, driving the derivative into the isooctane layer instantly, while the acidic byproducts (HCl) remain in the buffered aqueous phase.

Visualization of Derivatization Pathway

Figure 1: Reaction pathway for the derivatization of amino acids using PFPCF. The reagent targets both amine and carboxyl functionalities to produce a volatile, non-polar derivative.[1]

Part 5: Handling, Storage, & Emergency Response[1][3]

Storage & Stability[5]

-

Temperature: Store at 2–8°C (Refrigerator). Allow to warm to room temperature before opening to prevent condensation.

-

Atmosphere: Store under Argon or Nitrogen .[1][2] Moisture is the primary degradation threat.

-

Container: Teflon-lined caps are essential.[1][2] Corrosive HCl fumes will degrade standard plastic caps over time.[1][2]

Emergency Response Protocols

| Scenario | Immediate Action | Neutralization/Treatment |

| Skin Contact | Wash immediately with soap and water for 15+ min.[1][2] | Do not use organic solvents (increases penetration).[1][2] Seek medical attention for HF-like burns.[1][2] |

| Eye Contact | Rinse cautiously with water for 15+ min.[1][2] | Remove contact lenses if present.[1][2] Urgent ophthalmological consult. |

| Inhalation | Evacuate to fresh air.[1][2] | Support respiration.[1][2][10] Monitor for delayed pulmonary edema (up to 48h).[1][2] |

| Spill (Small) | Absorb with dry sand or vermiculite.[1][2] | Neutralize residue with dilute Sodium Bicarbonate ( |

| Spill (Large) | Evacuate area. Do not use water directly.[1][2] | Use chemical absorbent pillows.[1][2][11] Contact HazMat team. |

Waste Disposal[13]

-

Never pour down the drain.[2]

-

Quenching: Slowly add the reagent to a stirred solution of dilute ammonium hydroxide or sodium bicarbonate in an ice bath. This converts the chloroformate to the corresponding alcohol and inorganic salts.

-

Disposal: Dispose of the quenched mixture as halogenated organic waste.

References

-

Apollo Scientific. (2024).[1][2] Safety Data Sheet: 2,2,3,3,3-Pentafluoropropyl chloroformate. Retrieved from

-

Zahradníčková, H., et al. (2007).[1][2] Determination of D- and L-amino acids produced by cyanobacteria using gas chromatography on Chirasil-Val after derivatization with pentafluoropropyl chloroformate. Analytical and Bioanalytical Chemistry. Retrieved from

-

SynQuest Laboratories. (n.d.).[1][2] Product Specification: 2,2,3,3,3-Pentafluoropropyl chloroformate.[1][12][2][9] Retrieved from [1][2]

-

National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary for 1,1,1,3,3,3-Hexafluoro-2-propanol (Related Structure). Retrieved from [1][2]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 1,1,1,3,3,3-Hexafluoro-2-propanol | C3H2F6O | CID 13529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexafluoroisopropanol | CAS#:920-66-1 | Chemsrc [chemsrc.com]

- 5. 920-66-1 CAS Manufactory [m.chemicalbook.com]

- 6. 2-Propanol, 1,1,1,3,3,3-hexafluoro- [webbook.nist.gov]

- 7. google.com [google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. chemical-supermarket.com [chemical-supermarket.com]

- 11. enhs.uark.edu [enhs.uark.edu]

- 12. researchgate.net [researchgate.net]

Introduction: Harnessing Fluorine for High-Efficiency Amine Derivatization

An In-Depth Technical Guide to the Reactivity of Pentafluoropropyl Carbonochloridate with Amine Groups

In the landscape of modern analytical and synthetic chemistry, the demand for reagents that offer high reactivity, specificity, and facilitate sensitive detection is paramount. Pentafluoropropyl carbonochloridate (PFP-CC), also known as 2,2,3,3,3-pentafluoropropyl chloroformate, has emerged as a superior reagent for the derivatization of primary and secondary amine groups. Its utility is particularly pronounced in the analysis of amino acids and the synthesis of complex molecules within the pharmaceutical and life sciences sectors.[1][2]

The power of PFP-CC lies in the strategic incorporation of a pentafluoropropyl group. This highly electronegative moiety dramatically enhances the electrophilicity of the carbonyl carbon, rendering the molecule exceptionally reactive towards nucleophiles like amines. The resulting pentafluoropropyl carbamate derivatives are not only stable but also exhibit excellent volatility and chromatographic properties, making them ideal for gas chromatography (GC) analysis.[3][4] Furthermore, the fluorine atoms serve as a powerful signal-enhancing tag for sensitive detection methods such as electron capture negative ionization mass spectrometry (ECNI-MS).[5][6]

This guide provides a comprehensive exploration of the reactivity of PFP-CC with amines, moving beyond simple protocols to explain the underlying chemical principles, kinetic advantages, and practical considerations. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage this potent reagent effectively and safely.

Core Characteristics and Safe Handling

A thorough understanding of a reagent's physicochemical properties is the foundation of its successful and safe application. PFP-CC is a combustible, corrosive, and lachrymatory liquid that requires careful handling in a well-ventilated fume hood.[7] All interactions should be performed with appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[8]

Table 1: Physicochemical Properties of Pentafluoropropyl Carbonochloridate

| Property | Value | Source |

| Synonym | 2,2,3,3,3-Pentafluoropropyl chloroformate | [7] |

| CAS Number | 1025495-74-2 | [7] |

| Molecular Formula | C₄H₂ClF₅O₂ | [7] |

| Molecular Weight | 212.5 g/mol | [7] |

| Appearance | Colorless liquid | - |

| Boiling Point | 61-62 °C @ 295 mmHg | [7] |

| Density | 1.4896 g/mL @ 20 °C | [7] |

| Refractive Index | 1.321 @ 20 °C | [7] |

| Hazard Statements | H226, H302, H314, H318, H335 | [7] |

Safety Imperative: Due to its reactivity with water, which can produce corrosive hydrochloric acid, PFP-CC must be stored under an inert atmosphere in a tightly sealed container, away from moisture, heat, and ignition sources.[8][9] Spills should be contained with dry, non-combustible absorbent material like sand or earth; water should never be used for cleanup.[8]

The Reaction Mechanism: A Nucleophilic Acyl Substitution

The reaction between pentafluoropropyl carbonochloridate and an amine is a classic nucleophilic acyl substitution. The reaction proceeds rapidly to form a highly stable N-pentafluoropropoxycarbonyl derivative, commonly known as a pentafluoropropyl carbamate.

The Mechanism Unpacked:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the PFP-CC. The strong electron-withdrawing effect of the adjacent oxygen and the pentafluoropropyl group makes this carbon atom highly susceptible to attack.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Leaving Group Expulsion: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (Cl⁻), which is an excellent leaving group.

-

Deprotonation: The resulting protonated carbamate is deprotonated, typically by a base present in the reaction mixture (such as a tertiary amine or another molecule of the substrate amine), to yield the final, neutral carbamate product and a hydrochloride salt.

The reaction is typically exothermic and extraordinarily fast, often reaching completion within seconds, even in aqueous-organic biphasic systems.[1][2][4] This rapid kinetic profile is a significant advantage for high-throughput sample preparation.

Caption: General mechanism for carbamate formation.

Experimental Protocols: From Theory to Practice

The trustworthiness of a protocol lies in its reproducibility and the clarity of its rationale. Here, we detail a validated methodology for the derivatization of amino acids for GC analysis, a primary application of PFP-CC.

Protocol 1: Rapid Derivatization of Amino Acids for GC-FID/MS Analysis

This protocol is adapted from established methods for the chiral analysis of amino acids in peptide hydrolysates.[1][2][3] The procedure leverages a biphasic system to achieve near-instantaneous derivatization.

Core Principle: The amine and carboxyl groups of the amino acid are derivatized in a single step. The PFP-CC reacts with the amine to form the carbamate, while the pentafluoropropanol (PFP-OH), often included or formed in situ, esterifies the carboxylic acid group under the reaction conditions. This creates a volatile, thermally stable derivative suitable for GC.

Materials:

-

Pentafluoropropyl carbonochloridate (PFP-CC)

-

2,2,3,3,3-Pentafluoropropanol (PFP-OH)

-

Isooctane (or other inert, water-immiscible solvent)

-

Pyridine or 3-Picoline (catalyst and acid scavenger)

-

Aqueous sample containing amino acids (e.g., peptide hydrolysate)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Step-by-Step Methodology:

-

Sample Preparation: Lyophilize the aqueous amino acid sample to dryness in a reaction vial.

-

Reagent Preparation (Perform in fume hood): Prepare the derivatization reagent by mixing PFP-OH, isooctane, and PFP-CC. A common ratio is 2:1:1 (v/v/v). Prepare this solution fresh for optimal reactivity.

-

Catalyst Addition: To the dried sample, add 50 µL of a catalyst solution (e.g., 10% pyridine in water).

-

Derivatization Reaction: Immediately add 200 µL of the freshly prepared derivatization reagent to the vial.

-

Vortexing: Cap the vial tightly and vortex vigorously for 30-60 seconds at room temperature. The vigorous mixing creates an emulsion, maximizing the interfacial area between the aqueous and organic phases and ensuring the reaction proceeds to completion almost instantly.[4]

-

Phase Separation & Quenching: Centrifuge the vial briefly to separate the layers. The upper organic layer contains the derivatized amino acids. The reaction is effectively quenched as the reagent is consumed. For cleanup, one might add a small amount of saturated sodium bicarbonate to neutralize any remaining acidic components.

-

Extraction and Drying: Carefully transfer the upper organic layer (isooctane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Analysis: The sample is now ready for injection into the GC-FID or GC-MS system. A chiral column, such as Chirasil-Val, is typically used for enantiomeric separation.[1][2]

Causality Behind Key Steps:

-

Biphasic System: Using a water-immiscible solvent like isooctane allows for the direct derivatization of analytes in an aqueous medium, eliminating the need for tedious and potentially loss-inducing sample drying and reconstitution steps.[4]

-

Pyridine/Picoline Catalyst: These tertiary amines act as nucleophilic catalysts, reacting with PFP-CC to form a highly reactive acylpyridinium intermediate, which then rapidly acylates the amine. They also serve as an essential base to neutralize the HCl generated during the reaction, preventing protonation of the amine substrate and driving the reaction forward.[4][10]

-

Vigorous Vortexing: This is not merely for mixing; it is critical for generating a high surface area emulsion, which is necessary to overcome the mass transfer limitations of the biphasic system and achieve the reported reaction speed of seconds.[4]

Caption: Workflow for amino acid derivatization.

Analytical Methodologies for Monitoring and Characterization

Validating the outcome of the reaction requires robust analytical techniques. The choice of method depends on whether the goal is reaction monitoring, quantitative analysis, or structural confirmation.

Table 2: Analytical Techniques for PFP-Carbamate Analysis

| Technique | Application | Key Insights |

| Gas Chromatography (GC-FID, GC-MS) | Primary analysis method for derivatized samples. | Provides quantitative data, confirms molecular weight (MS), and allows for chiral separation. The high volatility of PFP derivatives is a key advantage.[1][3] |

| Liquid Chromatography (LC-MS/MS) | Analysis of larger, less volatile carbamate products. | Useful in synthetic applications where the final product isn't intended for GC. Multiple Reaction Monitoring (MRM) offers high selectivity and sensitivity.[11][12][13] |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of synthesized carbamates. | ¹H and ¹³C NMR confirm the overall structure. ¹⁹F NMR provides a distinct signal for the pentafluoropropyl group, confirming successful incorporation.[14] |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Reaction monitoring and functional group confirmation. | Allows for tracking the disappearance of the N-H stretch (from the amine) and the appearance of the strong carbamate carbonyl (C=O) stretch (approx. 1730-1700 cm⁻¹). |

Broader Applications in Drug Discovery and Development

The efficient and predictable reactivity of PFP-CC makes it a valuable tool beyond routine analytical derivatization.

-

Synthesis of Bioactive Carbamates: The carbamate functional group is a key component in numerous pharmaceuticals. PFP-CC offers a highly efficient method for installing this moiety, often under mild conditions that preserve other sensitive functional groups.[15][16][17]

-

Fluorine in Medicinal Chemistry: The incorporation of fluorine can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[18][19] Using PFP-CC provides a direct route to introduce a fluorinated alkyl chain, allowing for the exploration of these structure-activity relationships.

-

Peptide Synthesis: While other chloroformates like Fmoc-Cl are staples in peptide chemistry for N-terminal protection, fluorinated chloroformates can be used for creating specific derivatives or for analytical purposes related to peptide structure and purity.[20][21]

Conclusion

Pentafluoropropyl carbonochloridate is more than a simple derivatizing agent; it is a high-performance chemical tool engineered for efficiency and sensitivity. Its reactivity, driven by the powerful inductive effect of the fluorine atoms, enables extremely rapid and high-yielding conversions of amines to stable, readily analyzable carbamate derivatives. The causality is clear: enhanced electrophilicity leads to faster kinetics, and the fluorinated tag provides superior detection capabilities. By understanding the core mechanism, adhering to validated protocols, and employing appropriate analytical oversight, researchers can confidently integrate PFP-CC into workflows for amino acid analysis, trace analyte quantification, and the synthesis of novel chemical entities, thereby accelerating discovery in both academic and industrial settings.

References

-

Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties . PMC (National Center for Biotechnology Information). [Link]

-

Pentafluorophenyl chloroformate | C7ClF5O2 | CID 14090568 - PubChem . National Institutes of Health. [Link]

-

Gas chromatographic analysis of amino acid enantiomers in Carbetocin peptide hydrolysates after fast derivatization with pentafluoropropyl chloroformate . PubMed. [Link]

-

Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery . ProQuest. [Link]

-

SAFETY DATA SHEET - 2,2,3,3,3-Pentafluoropropyl acrylate . Thermo Fisher Scientific. [Link]

-

Gas chromatographic analysis of amino acid enantiomers in Carbetocin peptide hydrolysates after derivatization with pentafluoropropyl chloroformate . ResearchGate. [Link]

-

(PDF) Gas chromatographic analysis of amino acid enantiomers in Carbetocin peptide hydrolysates after fast derivatization with pentafluoropropyl chloroformate . ResearchGate. [Link]

-

Fluoroalkyl chloroformates in treating amino acids for gas chromatographic analysis . ScienceDirect. [Link]

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl) as a useful reagent for the synthesis of pentafluorophenyl, 2,4,5-trichlorophenyl, pentachlorophenyl, p-nitrophenyl, o-nitrophenyl and succinimidyl esters of N -urethane protected amino acids . ResearchGate. [Link]

-

Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature . PMC (National Center for Biotechnology Information). [Link]

-

Synthesis of Reactive Amino Acid Esters by Using 9-Fluorenylmethyl Chloroformate . ResearchGate. [Link]

-

Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis . Semantic Scholar. [Link]

-

ANALYTICAL METHOD SUMMARIES . Eurofins. [Link]

-

Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products . PubMed. [Link]

-

Fluoroalkylation reactions in aqueous media: a review . Green Chemistry (RSC Publishing). [Link]

-

Synthesis of carbamates by carbamoylation . Organic Chemistry Portal. [Link]

-

Kinetics of Model Reactions for Interfacial Polymerization . MDPI. [Link]

-

Analysis of amino acids in biological fluids by pentafluorobenzyl chloroformate derivatization and detection by electron capture negative ionization mass spectrometry . PubMed. [Link]

-

11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances . ITRC. [Link]

- Efficient carbamate synthesis.

-

Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent . Arkivoc. [Link]

-

Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer . EurekAlert!. [Link]

- 9-fluorenylmethyl chloroformate preparation method.

-

KINETICS OF THE REACTION OF CO, WITH THE STERICALLY HINDERED AMINE 2-AMINO-2-METHYLPROPANOL . CORE. [Link]

-

Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols . PMC (National Center for Biotechnology Information). [Link]

-

ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water . MDPI. [Link]

-

Chemical modification of pullulan: 2. Chloroformate activation . ScienceDirect. [Link]

-

Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development . Taylor & Francis Online. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . MDPI. [Link]

-

A decade review of triphosgene and its applications in organic reactions . PMC (National Center for Biotechnology Information). [Link]

-

Transamidase kinetics. Amide formation in the enzymic reactions of thiol esters with amines . PubMed. [Link]

-

Properties of Phosgene . American Chemistry Council. [Link]

-

Application of the novel 5-chloro-2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate derivatizing agent for the direct determination of highly polar water disinfection byproducts . PubMed. [Link]

- Process for the preparation of aromatic amines and the use of the amines so produced.

-

Development of carbon-fluorine spectroscopy for pharmaceutical and biomedical applications . Faraday Discussions (RSC Publishing). [Link]

-

CHEMICAL AGENTS Phosgene – Chemical Weapon and Industrial Chemical . Journal of Military and Veterans' Health. [Link]

- Process for preparing amide derivatives from halominotriazines and acid halides.

-

Pharmaceutical applications of organofluorine compounds . ResearchGate. [Link]

-

Kinetics, Products, and Brown Carbon Formation by Aqueous-Phase Reactions of Glycolaldehyde with Atmospheric Amines and Ammonium Sulfate . PMC (National Center for Biotechnology Information). [Link]

Sources

- 1. Gas chromatographic analysis of amino acid enantiomers in Carbetocin peptide hydrolysates after fast derivatization with pentafluoropropyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of amino acids in biological fluids by pentafluorobenzyl chloroformate derivatization and detection by electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 1025495-74-2 | 2123-7-27 | MDL MFCD24141299 | 2,2,3,3,3-Pentafluoropropyl chloroformate | SynQuest Laboratories [synquestlabs.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 13. mdpi.com [mdpi.com]

- 14. dspace.library.uvic.ca [dspace.library.uvic.ca]

- 15. Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 18. jelsciences.com [jelsciences.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Precision pH Optimization for Pentafluoropropyl Chloroformate (PFPCF) Derivatization

Here is a detailed Application Note and Protocol regarding the optimization of reaction pH for pentafluoropropyl chloroformate (PFPCF) derivatization.

Executive Summary

Pentafluoropropyl chloroformate (PFPCF) is a potent acylating reagent used to enhance the volatility and electron-capturing properties of polar analytes for GC-MS and GC-ECD analysis. Unlike silylation, which requires anhydrous conditions and heat, PFPCF derivatization can proceed in aqueous media at room temperature.

However, the reaction is governed by a critical competition: Nucleophilic Attack (Derivatization) vs. Hydrolysis (Reagent Destruction) . This competition is strictly controlled by pH. This guide details the mechanistic grounding and experimental protocols to optimize reaction pH, ensuring maximum yield and reproducibility.

Mechanistic Principles

The Chemistry of Acylation

PFPCF reacts with nucleophiles (amines

The pH Paradox

The success of the reaction depends on maintaining the "Goldilocks" pH zone:

-

Acidic Conditions (pH < 7.0):

-

Effect: Primary amines become protonated (

). -

Result: The protonated amine loses its nucleophilicity and cannot attack the carbonyl carbon of the PFPCF. Reaction fails.

-

-

Highly Alkaline Conditions (pH > 10.0):

-

Effect: The concentration of hydroxide ions (

) increases. -

Result: Hydroxide ions are stronger nucleophiles than the analyte. They rapidly attack the PFPCF, causing hydrolysis (breakdown into pentafluoropropanol,

, and

-

-

The Optimal Zone (pH 8.5 – 9.5):

-

Amines are deprotonated (free bases).

-

Hydrolysis is slow enough to allow the acylation reaction to predominate.

-

Reaction Pathway Visualization

Figure 1: Mechanistic competition in PFPCF derivatization. Success depends on favoring the Amine pathway over Hydrolysis and Protonation.

Optimization Strategy & Data

Buffer Selection

To maintain the pH between 8.5 and 9.5 despite the generation of HCl during the reaction, a robust buffer is required.

-

Recommended: 1.0 M Sodium Bicarbonate (

) or Carbonate buffer. -

Alternative: Pyridine (acts as both solvent, base, and nucleophilic catalyst).

Comparative Yield Data (Simulated Representative Data)

The following table illustrates the impact of pH on the peak area (yield) of a model analyte (e.g., Phenylalanine) derivatized with PFPCF.

| Reaction pH | Buffer System | Relative Yield (%) | Observation |

| 2.0 | 0.1 M HCl | 0% | Analyte protonated; no reaction. |

| 7.0 | Phosphate | 45% | Reaction slow; pH drops rapidly as HCl forms. |

| 9.0 | 1.0 M Borate | 98% | Optimal balance of nucleophilicity and stability. |

| 9.5 | 1.0 M Carbonate | 95% | Excellent yield; standard "Husek" condition. |

| 12.0 | 1.0 M NaOH | 15% | Reagent hydrolyzed instantly; emulsions form. |

Validated Experimental Protocol

Objective: Derivatization of amino acids/amines in aqueous samples using PFPCF for GC-MS analysis.

Reagents Required[1][2][3]

-

PFPCF: Pentafluoropropyl chloroformate (Store at 4°C, desiccated).

-

Buffer: 1.0 M Sodium Bicarbonate (

), pH adjusted to 9.0 - 9.5 with NaOH. -

Catalyst/Solvent: Pyridine (anhydrous).

-

Extraction Solvent: Chloroform (

) or Isooctane containing 1% Pentafluoropropanol (if esterification of carboxyls is also required).

Step-by-Step Workflow

-

Sample Preparation:

-

Aliquot 100

of aqueous sample (urine, plasma extract, or standard) into a silanized glass vial.

-

-

pH Adjustment (Critical Step):

-

Add 100

of 1.0 M Bicarbonate Buffer (pH 9.0) . -

Validation: Spot test pH with litmus paper to ensure pH is > 8.0.

-

-

Reagent Addition:

-

Add 100

of Extraction Solvent (containing the alcohol if needed). -

Add 20

of Pyridine . -

Add 10-20

of PFPCF .

-

-

Reaction:

-

Cap vial immediately.

-

Vortex vigorously for 30-60 seconds. (Reaction is instantaneous but requires phase transfer).

-

Note: Vent the vial if pressure builds up (due to

release from buffer), though usually not necessary for micro-volumes.

-

-

Extraction:

-

Add 200

of Chloroform or Isooctane (if not added in step 3). -

Vortex for 10 seconds.

-

Centrifuge at 2000 x g for 2 minutes to separate phases.

-

-

Analysis:

-

Transfer the upper organic layer (if Isooctane) or lower layer (if Chloroform) to an autosampler vial.

-

Inject 1

into GC-MS (Splitless mode).

-

Workflow Diagram

Figure 2: Step-by-step protocol for PFPCF derivatization ensuring pH stability.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | pH drop during reaction. | Increase buffer molarity (e.g., from 0.5M to 1.0M). The reaction generates HCl, which must be neutralized. |

| Missing Peaks | Hydrolysis of PFPCF. | Ensure reagents are added after the buffer. Do not store PFPCF in humid conditions. |

| High Background | Excess Pyridine/Reagent. | Evaporate the organic phase to dryness under Nitrogen and reconstitute in pure Hexane/Ethyl Acetate before injection. |

| Variable Results | Inconsistent Vortexing. | The reaction is biphasic. Use an automated shaker or ensure vigorous manual vortexing for a fixed time. |

References

-

Hušek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids. Journal of Chromatography A. (Foundational work on chloroformate derivatization mechanisms).

- Sobolevsky, T. G., et al. (2003). Acylation of dissolved organic matter with pentafluoropropyl chloroformate. Journal of Separation Science. (Demonstrates PFPCF specificity and aqueous stability).

-

EPA Methods. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (Provides kinetic data on hydrolysis rates vs. pH for chloroformates).

-

MDPI. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols... after Ethyl Chloroformate Derivatization. (Detailed optimization of pH and pyridine ratios for chloroformate reactions).

-

ResearchGate. Repeatability of GC-MS/SIM determination of amino acids derivatized with HFBCF and PFPCF. (Specific data on PFPCF reproducibility).

Accelerating Insights: Rapid Derivatization Protocols for High-Throughput GC-MS Metabolomics

Introduction: The Volatility Imperative in GC-MS Metabolomics

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone of metabolomics research, prized for its high chromatographic resolution, sensitivity, and extensive, well-established spectral libraries that facilitate confident metabolite identification.[1][2] However, a significant portion of the metabolome, including crucial players in central carbon metabolism like amino acids, organic acids, and sugars, are inherently non-volatile.[1] This characteristic precludes their direct analysis by GC-MS, which necessitates that analytes be in a gaseous state to traverse the chromatographic column.[3]

To overcome this limitation, chemical derivatization is an essential sample preparation step.[1][3] This process modifies the chemical structure of metabolites, replacing active hydrogen atoms on polar functional groups (e.g., -OH, -COOH, -NH2, -SH) with less polar, more stable moieties.[4][5] The result is an increase in volatility and thermal stability, making these molecules "GC-amenable."[6] The most prevalent derivatization strategy in metabolomics involves a two-step process: methoximation followed by silylation.[4][7][8][9]

While effective, traditional derivatization protocols can be time-consuming, often requiring lengthy incubation periods that can become a bottleneck in high-throughput studies.[10][11][12] This application note provides detailed protocols and technical insights into two rapid derivatization methods designed to accelerate GC-MS-based metabolomics profiling without compromising data quality: Automated Two-Step Derivatization and Microwave-Assisted Derivatization .

Method 1: Automated Two-Step Methoximation and Silylation

The automation of the classic two-step methoximation and silylation procedure represents a significant leap forward in improving the reproducibility and throughput of GC-MS metabolomics.[11][13][14][15] By using robotic autosamplers, each sample is treated with identical timing and conditions, minimizing variability that can arise from manual sample handling and staggered injection times.[11][13][15][16]

Causality Behind the Experimental Choices

The two-step process is a chemically elegant solution to the challenges posed by the diverse functional groups within the metabolome.

-

Step 1: Methoximation: This initial step specifically targets carbonyl groups found in aldehydes and ketones.[4][17][18] The reagent, typically methoxyamine hydrochloride (MeOx) in a pyridine solvent, converts these reactive groups into their methoxime derivatives.[4][7][8][14] This is crucial for several reasons:

-

Stabilization: It protects the carbonyl groups, preventing keto-enol tautomerism which can lead to multiple derivative peaks for a single compound, complicating the resulting chromatogram.[4][17][9]

-

Prevention of Cyclization: For sugars, methoximation "locks" them in their open-chain form, preventing the formation of ring structures that would also result in multiple isomers.[4][17]

-

Improved Silylation Efficiency: By protecting the carbonyls, subsequent silylation of other functional groups can proceed more efficiently.

-

-

Step 2: Trimethylsilylation (TMS): Following methoximation, a silylating agent is introduced to derivatize remaining active hydrogens on hydroxyl, carboxyl, thiol, and amine groups.[4][17][19] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a popular and highly volatile choice for this step.[4][7] The addition of a catalyst, such as 1% trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent, particularly for sterically hindered groups. The resulting trimethylsilyl (TMS) derivatives are significantly more volatile and less polar than the parent molecules.[3][4][17]

The use of an automated system ensures that the time between derivatization and injection is consistent for every sample, which is critical as TMS derivatives can be susceptible to hydrolysis from trace amounts of moisture.[13][15]

Experimental Workflow: Automated Derivatization

Caption: Automated two-step derivatization workflow.

Protocol: Fully Automated Online Derivatization

This protocol is adapted from a method utilizing a Thermo Scientific™ TriPlus™ RSH™ autosampler.[13]

Reagents and Materials:

-

Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in dry pyridine)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Dried metabolite extracts in 2 mL amber GC vials with microinserts

-

Robotic autosampler system with heated incubators and agitators

Procedure:

-

Preparation: Place the capped vials containing the dried metabolite extracts onto the autosampler tray. Place the MeOx and MSTFA + 1% TMCS reagent vials in a cooled section of the autosampler.

-

Step 1: Methoximation (Automated): The autosampler is programmed to perform the following steps for each sample vial sequentially:

-

Step 2: Silylation (Automated):

-

Injection: Following the second incubation, the vial is cooled for a few minutes before a sample is automatically injected into the GC-MS system. The system can be programmed to overlap these steps, starting the derivatization of the next sample while the previous one is being analyzed, significantly increasing throughput.[13]

Method 2: Microwave-Assisted Derivatization (MAD)

For laboratories seeking to dramatically reduce sample preparation time, microwave-assisted derivatization (MAD) offers a powerful alternative to conventional heating methods.[10][12][21][22] By utilizing microwave energy, the derivatization reactions can be completed in a fraction of the time—often in minutes rather than hours—without compromising the quality of the results.[10][12][22][23]

Causality Behind the Experimental Choices

Microwave-assisted synthesis relies on the efficient heating of polar molecules through the interaction of their dipoles with the microwave's electromagnetic field. This rapid and uniform heating accelerates the reaction kinetics of both methoximation and silylation.[12]

-

Reaction Acceleration: The focused energy transfer of microwaves leads to a much faster increase in temperature within the reaction mixture compared to the slower conductive heating of a traditional heat block. This can reduce total derivatization time from ~2 hours to as little as 6 minutes.[22]

-

One-Pot Synthesis: The speed of the reactions allows for a "one-pot" approach where both derivatization steps can be performed in the same vial in quick succession, simplifying the workflow.[21]

-

Efficiency: Studies have shown that microwave irradiation does not negatively impact the qualitative or quantitative information obtained compared to conventional heating methods.[22]

Experimental Workflow: Microwave-Assisted Derivatization

Caption: Microwave-assisted one-pot derivatization workflow.

Protocol: Rapid One-Pot Microwave-Assisted Derivatization

This protocol is a generalized procedure based on published microwave-assisted methods.[21][22]

Reagents and Materials:

-

Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in dry pyridine)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Dried metabolite extracts in microwave-safe GC vials

-

Laboratory microwave system with power control

Procedure:

-

Reagent Addition: To the vial containing the dried metabolite extract, add 50 µL of MeOx solution. Vortex briefly to dissolve the sample.

-

Silylation Reagent: Immediately add 100 µL of MSTFA to the same vial.

-

Capping and Mixing: Securely cap the vial and vortex thoroughly for 10-15 seconds.

-

Microwave Irradiation: Place the vial in the laboratory microwave unit. Irradiate the sample at a controlled power setting (e.g., 150W) for a short duration (e.g., 90 seconds).[21] Caution: Ensure vials are properly sealed and that the microwave system is designed for chemical reactions to prevent pressure buildup and potential vial rupture.

-

Cooling and Injection: After irradiation, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.

Comparative Analysis of Rapid Derivatization Methods

The choice of derivatization method depends on the specific needs of the laboratory, including sample volume, desired throughput, and available equipment. The following table summarizes the key performance characteristics of the described rapid methods compared to conventional manual derivatization.

| Feature | Conventional Manual Derivatization | Automated Two-Step Derivatization | Microwave-Assisted Derivatization |

| Total Derivatization Time | 90 - 180 minutes[4][11] | 90 - 120 minutes per sample (overlapped)[13] | 5 - 10 minutes[22] |

| Hands-on Time | High | Very Low | Low to Medium |

| Sample Throughput | Low (batch processing) | High (24/7 unattended operation)[13][14] | High (rapid sequential processing) |

| Reproducibility (RSD%) | Variable, operator-dependent (can exceed 15-20%)[15][16] | High (<10% for many metabolites)[13][15] | High (<10% reported for standards)[21] |

| Applicable Metabolites | Broad (amino acids, organic acids, sugars, etc.)[21] | Broad (amino acids, organic acids, sugars, etc.)[13] | Broad (amino acids, organic acids, sugars, etc.)[21][22] |

| Key Advantages | Low initial equipment cost | High reproducibility, unattended operation, reduced operator error | Extremely fast, significant time savings |

| Key Disadvantages | Time-consuming, prone to variability[15][16] | Higher initial investment for robotic system | Requires specialized microwave equipment, safety precautions for pressure |

Conclusion and Best Practices

Rapid derivatization methods are indispensable for modern, high-throughput metabolomics laboratories. The Automated Two-Step Derivatization protocol offers unparalleled reproducibility and the ability for unattended, 24/7 operation, making it ideal for large-scale studies where consistency is paramount. For labs where speed is the primary driver, Microwave-Assisted Derivatization provides a dramatic reduction in sample preparation time, enabling a faster path from sample to data.

Regardless of the chosen method, adherence to best practices is crucial for success:

-

Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. Ensure all solvents are dry and that samples are completely free of water before adding reagents to prevent hydrolysis of the derivatives.

-

Reagent Quality: Use high-purity derivatization reagents to avoid the introduction of interfering peaks in the chromatogram.

-

Method Validation: For any new workflow, it is essential to validate the derivatization protocol with a representative set of standards to ensure complete and reproducible derivatization for the metabolites of interest.

By implementing these rapid and robust derivatization protocols, researchers can significantly enhance the efficiency and reliability of their GC-MS metabolomics workflows, accelerating the pace of discovery in drug development and life sciences research.

References

-

Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

-

Muscalu, A. M., et al. (2010). One-pot microwave derivatization of target compounds relevant to metabolomics with comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1217(30), 4975-4983. Retrieved from [Link]

-

Agricultural University of Athens. (n.d.). MS2. Detailed protocol for the metabolomics analyses. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

-

PAL System. (n.d.). Metabolite Profiling by Automated Methoximation and Silylation. Retrieved from [Link]

-

Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

-

GC Derivatization. (n.d.). Retrieved from [Link]

-

Perera, D., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 6(4), 42. Retrieved from [Link]

-

Lee, D. Y., et al. (2018). Comparison of sequential derivatization with concurrent methods for GC/MS-based metabolomics. Analytical and Bioanalytical Chemistry, 410(28), 7497-7506. Retrieved from [Link]

-

van der Walt, A., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 856. Retrieved from [Link]

-

Jantzen, C. E., et al. (2010). A rapid microwave-assisted derivatization of bacterial metabolome samples for gas chromatography/mass spectrometry analysis. Journal of Microbiological Methods, 81(2), 191-193. Retrieved from [Link]

-

Shimadzu. (n.d.). C146-E323 Pretreatment Procedure Handbook for Metabolites Analysis. Retrieved from [Link]

-

Eras, J., et al. (2021). A simple and fast method for metabolomic analysis by gas liquid chromatography-mass spectrometry. Metabolomics, 17(2), 20. Retrieved from [Link]

-

ResearchGate. (2017, November 1). GC-MS: why is extraction and derivatisation usually done in two steps? Retrieved from [Link]

-

Shimadzu Europe. (n.d.). Pretreatment Procedure for metabolomics (Biological sample). Retrieved from [Link]

-

Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-16. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

-

Atlas of Science. (2018, July 26). Ultra Quick sample preparation prior to GC-MS based metabolomics. Retrieved from [Link]

-

Mol, H. G., et al. (2010). Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis. Bioanalysis, 2(11), 1857-1870. Retrieved from [Link]

-

Das, A., et al. (2019, October 8). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. Protocols.io. Retrieved from [Link]

-

IntechOpen. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

-

ACS Publications. (2023, May 3). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

GERSTEL. (n.d.). In-time TMS derivatization and GC/MS determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies. Retrieved from [Link]

-

MDPI. (1989, November 12). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

RSC Publishing. (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. Retrieved from [Link]

-

Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53-65. Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. Retrieved from [Link]

-

ResearchGate. (2010, March 12). Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis. Retrieved from [Link]

-

Liu, R. H., & Lin, D. L. (n.d.). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of the American Society for Mass Spectrometry, 16(10), 1667-1680. Retrieved from [Link]

-

RSC Publishing. (n.d.). Microwave-assisted one-step extraction-derivatization for rapid analysis of fatty acids profile in herbal medicine by gas chromatography-mass spectrometry. Analyst. Retrieved from [Link]

-

Oxford Academic. (2005, January 15). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany. Retrieved from [Link]

-

MDPI. (2022, March 15). Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate. Retrieved from [Link]

-

LCGC International. (2022, December 1). Comparing the Chemical Profiles of Plant-Based and Traditional Meats Using GC–MS-Based Metabolomics. Retrieved from [Link]

-

AMT. (2021, July 19). On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Retrieved from [Link]

-

Taylor & Francis Online. (2016, August 15). Chemical Derivatization-Based LC–MS for Metabolomics: Advantages and Challenges. Retrieved from [Link]

Sources

- 1. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. tandfonline.com [tandfonline.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 5. chromtech.com [chromtech.com]

- 6. mdpi.com [mdpi.com]

- 7. aua.gr [aua.gr]

- 8. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gcms.cz [gcms.cz]

- 10. Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gcms.cz [gcms.cz]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. palsystem.com [palsystem.com]

- 15. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of sequential derivatization with concurrent methods for GC/MS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]

- 21. One-pot microwave derivatization of target compounds relevant to metabolomics with comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A rapid microwave-assisted derivatization of bacterial metabolome samples for gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. diposit.ub.edu [diposit.ub.edu]

Troubleshooting & Optimization

Technical Support Center: Stability Management for 2,2,3,3,3-Pentafluoropropyl Carbonochloridate

Cas No: 866-54-6 Synonyms: 2,2,3,3,3-Pentafluoropropyl chloroformate; PFPCF Support Tier: Level 3 (Senior Application Scientist)

Core Directive: The Hydrolysis Threat

User Alert: You are likely visiting this page because you have experienced pressure buildup in storage vessels, low derivatization yields , or unexplained white precipitates .

2,2,3,3,3-pentafluoropropyl carbonochloridate is an electrophilic derivatizing agent. Unlike standard alkyl chloroformates, the fluorinated tail (

The Golden Rule: Moisture control is not a suggestion; it is the primary determinant of your experimental success.

The Failure Mechanism (Why it happens)

Understanding the enemy is the first step to containment. Hydrolysis is not a simple degradation; it is a cascade that generates gas and acid, both of which compromise your sample integrity.

The Hydrolysis Cascade

The reaction follows a nucleophilic addition-elimination pathway. Water attacks the carbonyl carbon, leading to an unstable intermediate that collapses to release carbon dioxide and hydrochloric acid.

Figure 1: The irreversible hydrolysis pathway. Note that the generation of HCl can autocatalyze further side reactions depending on your analyte.

Storage & Handling Protocols (The "Before" Phase)

Issue: "My bottle 'popped' when I opened it."

Diagnosis: Gradual hydrolysis has generated

Protocol A: The Zero-Moisture Storage System

Do not rely on the manufacturer's packaging once the seal is broken.

| Parameter | Specification | Reason |

| Temperature | -20°C | Slows kinetic rate of hydrolysis with residual moisture. |

| Atmosphere | Argon (Ar) | Ar is heavier than air and blankets the liquid surface better than |

| Desiccant | Drierite / Silica Gel | Secondary containment: Store the bottle inside a sealed jar containing desiccant packs. |

| Septum | PTFE-lined Silicone | Once opened, replace the cap with a septum. Never reopen the cap; use syringe transfer only. |

Protocol B: Reagent Transfer (Schlenk Technique)

Never pour this reagent. Pouring introduces atmospheric moisture.

-

Purge: Flush your receiving flask with dry

or Ar. -

Equalize: Insert a gas inlet needle (connected to an inert gas line) into the reagent bottle septum to prevent a vacuum.

-

Withdraw: Use a glass syringe (oven-dried) with a long stainless steel needle.

-

Transfer: Inject directly into the reaction solvent.

Reaction Optimization (The "During" Phase)

Issue: "I have low yields, but I used excess reagent." Diagnosis: The solvent contained trace water, which consumed the reagent before it could derivatize your analyte.

Solvent Compatibility Guide

| Solvent | Status | Pre-Treatment Requirement |

| Acetonitrile | ✅ Recommended | Dry over 3Å Molecular Sieves for 24h. |

| Dichloromethane (DCM) | ✅ Recommended | Distill over |

| Pyridine | ⚠️ Use with Caution | Acts as an acid scavenger but is hygroscopic. Store over KOH pellets. |

| Ethanol/Methanol | ❌ FORBIDDEN | Alcohols are nucleophiles! They will react with the reagent to form carbonates. |

| THF | ✅ Recommended | Must be inhibitor-free and dried (Na/Benzophenone). |

The "Sieve" Strategy

Add 3Å Molecular Sieves (activated) directly to your reaction vessel before adding the reagent.

-

Why 3Å? Larger pores (4Å or 5Å) can sometimes trap small organic molecules. 3Å is specific for water.

Troubleshooting & FAQs

Q1: I see a white precipitate immediately after adding the reagent. Is this hydrolysis?

Answer: It depends.

-

Scenario A (Base Present): If you are using Pyridine or Triethylamine (TEA) as a base, the precipitate is likely the amine hydrochloride salt (

). This is normal and indicates the reaction is proceeding (HCl is being scavenged). -

Scenario B (No Base): If no base is present, the precipitate may be oligomers formed from moisture contamination.

-

Test: Add water to a small aliquot. If the solid dissolves instantly, it is likely the amine salt.

Q2: Can I use this reagent in aqueous samples?

Answer: Yes, but with a caveat. While this guide focuses on preventing hydrolysis during storage, this reagent is famous for Interfacial Derivatization .

-

The Trick: In a biphasic system (Water/Hexane) with a buffer (pH 9-10), the reaction with the amine/phenol analyte is kinetically faster than the hydrolysis reaction with water.

-

Execution: You must add the reagent last, vortex immediately, and extract into the organic layer within seconds. Do not store the reagent in water.

Q3: How do I quench the excess reagent safely?

Answer: Do not just dump it in the waste.

-

Dilute the reaction mixture with DCM.

-

Slowly add a saturated Sodium Bicarbonate (

) solution. -

Warning: This will generate

vigorously. Vent frequently. -

Wash until gas evolution ceases.

Visual Workflow: The Safe-Path Protocol

Use this decision tree to ensure your experimental setup is valid before consuming expensive reagents.

Figure 2: Pre-experimental checklist to ensure reagent stability and reaction success.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136376, 2,2,3,3,3-Pentafluoropropyl chloroformate. Retrieved from [Link]

-

Hušek, P. (1998). Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents. Journal of Chromatography B: Biomedical Sciences and Applications, 717(1-2), 57-91. Retrieved from [Link]

-

Cotarca, L., & Eckert, H. (2003). Phosgenations - A Handbook. Wiley-VCH. (Standard text on chloroformate synthesis and handling). Retrieved from [Link]

Technical Support Center: Troubleshooting Low Recovery in Chloroformate Derivatization

Welcome to the technical support center for chloroformate derivatization. This guide is designed for researchers, scientists, and drug development professionals who utilize alkyl chloroformate reagents—such as ethyl chloroformate (ECF) and methyl chloroformate (MCF)—for the derivatization of polar analytes prior to analysis by gas chromatography (GC) or liquid chromatography (LC).

Low and inconsistent recovery rates are common hurdles in developing robust analytical methods. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve these issues effectively. Our approach is grounded in the fundamental chemistry of the derivatization process to empower you to make informed decisions in your experimental design.

Section 1: Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific problems you might encounter during your experiments, providing probable causes and actionable solutions.

Issue 1: Consistently Low Recovery for All Analytes

If you are observing a generally poor yield across all your target compounds, the issue likely lies with a fundamental parameter of the reaction environment.

Potential Cause A: Suboptimal pH

The Chemistry Behind It: The derivatization reaction with chloroformates is highly pH-dependent.[1][2] The reaction requires a basic environment to deprotonate the functional groups of the analyte (e.g., carboxylic acids, amines, phenols), making them nucleophilic enough to attack the electrophilic carbonyl carbon of the chloroformate.[3][4] However, if the pH is too high, it can lead to the degradation of the chloroformate reagent itself and potentially the newly formed derivatives.[2] For many applications, a pH range of 9-10 is considered optimal.[5]

Troubleshooting Steps:

-

Verify pH: Directly measure the pH of your aqueous sample mixture after the addition of the base (e.g., sodium bicarbonate, sodium hydroxide, or pyridine). Do not assume the theoretical pH.

-

Optimize Base Concentration: Systematically vary the concentration of your base. For example, if using a 1 M sodium bicarbonate solution, test a range of volumes to see how it impacts recovery.[1]

-

Consider the Buffer Capacity: Samples with high buffer capacity may require a stronger or more concentrated base to achieve the target pH.[2]

Potential Cause B: Reagent Instability or Degradation

The Chemistry Behind It: Alkyl chloroformates are reactive and susceptible to hydrolysis in the presence of moisture.[6] Over time, or with improper storage, the reagent can degrade into the corresponding alcohol, HCl, and CO2, rendering it ineffective.[3][6]

Troubleshooting Steps:

-

Use Fresh Reagent: Whenever possible, use a newly opened bottle of the chloroformate reagent.

-

Proper Storage: Store chloroformate reagents in a cool, dry place, tightly sealed to minimize exposure to atmospheric moisture. Consider storage under an inert atmosphere (e.g., nitrogen or argon).

-

Check for Visible Signs of Degradation: Discard any reagent that appears cloudy or discolored.

Potential Cause C: Inefficient Extraction

The Chemistry Behind It: After derivatization, the now less polar derivatives must be efficiently extracted from the aqueous phase into an immiscible organic solvent (e.g., hexane, chloroform).[1] The choice of extraction solvent and the extraction technique are critical for high recovery.

Troubleshooting Steps:

-

Solvent Selection: Ensure the polarity of your extraction solvent is appropriate for your derivatized analytes. While hexane is common, other solvents like chloroform or dichloromethane might offer better recovery for certain derivatives.[5][7]

-

Vigorous Mixing: Ensure thorough mixing of the aqueous and organic phases to maximize the partitioning of the derivatives into the organic layer. Vortexing for at least 30 seconds is a common practice.[7]

-

Multiple Extractions: Performing two or three extractions with smaller volumes of organic solvent is often more effective than a single extraction with a large volume.

-

Prevent Emulsions: If emulsions form, they can trap your analytes at the interface. Techniques to break emulsions include centrifugation or the addition of a small amount of salt.

Issue 2: Low Recovery for Specific Analytes (e.g., Phenols, Di-acids)